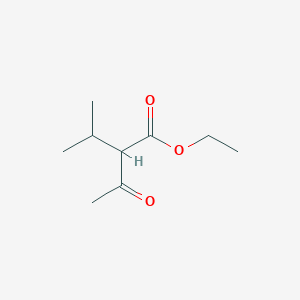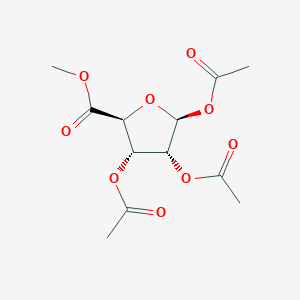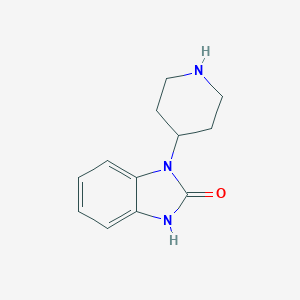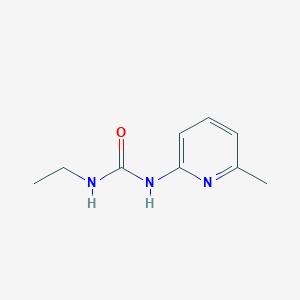
1,4-Bis(decyloxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives can be achieved through various methods. For instance, the Knoevenagel reaction is used to synthesize photoluminescent phenylene vinylene oligomers, as mentioned in the synthesis of 1,4-Bis-(α-cyano-4-methoxystyryl)benzene derivatives . Similarly, radical polyaddition is employed to synthesize polymers from 1,4-bis(allenyloxy)benzene, indicating that such bis-substituted benzene compounds can be used as monomers for polymerization .
Molecular Structure Analysis
The molecular structure of bis-substituted benzene derivatives is crucial in determining their properties and potential applications. For example, the structure of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative has been characterized by spectral studies and single crystal analysis, highlighting the importance of molecular geometry in understanding the behavior of these compounds . Similarly, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has been studied using spectroscopy and theory calculations, providing insights into the electronic structure of such compounds .
Chemical Reactions Analysis
Bis-substituted benzene derivatives can undergo various chemical reactions. For instance, the polyaddition of dithiols to 1,4-bis(allenyloxy)benzene results in a polymer with reactive carbon-carbon double bonds, which can further react through cross-linking . The presence of electron-withdrawing substituents on bis(benzimidazol-2-yl)benzene derivatives significantly increases their anionophoric activity, demonstrating the impact of substituents on the reactivity of bis-substituted benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are diverse and can be tailored for specific applications. Photoluminescent properties are observed in compounds like 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene, which also exhibits liquid crystalline behavior . The electronic, optoelectronic, photonic, and thermodynamic properties of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl) benzene have been modeled, showing potential for a wide range of applications . Additionally, the antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes has been evaluated, with some derivatives displaying excellent radical scavenging activity .
Scientific Research Applications
Polyaddition and Polymer Synthesis
1,4-Bis(decyloxy)benzene is involved in radical polyaddition reactions. Sato, Yokozawa, and Endo (1993) explored its use in synthesizing soluble polymers with reactive carbon-carbon double bonds in the main chain. These polymers are prone to cross-linking at ambient temperatures when reacted with Lewis acid, demonstrating potential in polymer chemistry (Sato, Yokozawa, & Endo, 1993).
Catalytic Reactions
In a study by Massacret et al. (1999), 1,4-Bis(decyloxy)benzene was used in palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This study highlights its role in facilitating tandem allylic substitution reactions, revealing its utility in complex organic syntheses (Massacret et al., 1999).
Antioxidant Activity
Lavanya et al. (2015) demonstrated the antioxidant activity of bis heterocycles derived from 1,4-Bis(decyloxy)benzene. Their research indicates that compounds based on this molecule can act as potential antioxidant agents, showcasing its relevance in pharmaceutical and biochemical research (Lavanya et al., 2015).
Electrochromic Properties
The study by Xu et al. (2018) incorporated a derivative of 1,4-Bis(decyloxy)benzene in the synthesis of polymers for electrochromic applications. They highlighted the molecule's influence on the optical, electrochemical, and electrochromic properties of the resulting polymers, suggesting its potential in developing materials for organic electrochromic devices (Xu et al., 2018).
Coordination Polymers
1,4-Bis(decyloxy)benzene also plays a role in the formation of coordination polymers, as demonstrated in the research by Oh, Stern, and Mirkin (2005). Their study focused on creating coordination polymers and macrocycles using bis(pyridyl) ligands, indicating its usefulness in the field of inorganic chemistry (Oh, Stern, & Mirkin, 2005).
Safety and Hazards
properties
IUPAC Name |
1,4-didecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGPQYJNRFGRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373004 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(decyloxy)benzene | |
CAS RN |
129236-97-1 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


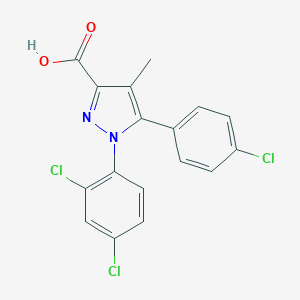
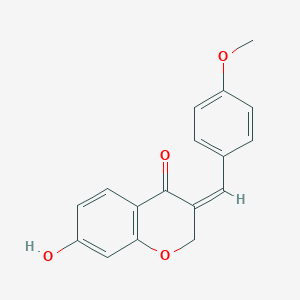

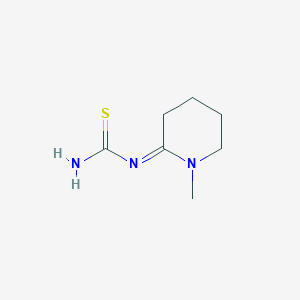


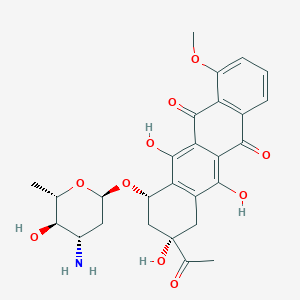
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
